molecular formula C11H12INO2 B3070276 N-cyclopropyl-2-(4-iodophenoxy)acetamide CAS No. 1001807-53-9

N-cyclopropyl-2-(4-iodophenoxy)acetamide

Cat. No. B3070276
CAS RN: 1001807-53-9
M. Wt: 317.12 g/mol
InChI Key: QMRWPOQVZIBABK-UHFFFAOYSA-N
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Description

“N-cyclopropyl-2-(4-iodophenoxy)acetamide” is a chemical compound with the CAS Number 2365419-98-1 . It has a linear formula of C11H12INO .


Molecular Structure Analysis

The molecular weight of “this compound” is 301.13 . Its InChI Code is 1S/C11H12INO/c12-9-3-1-8(2-4-9)7-11(14)13-10-5-6-10/h1-4,10H,5-7H2,(H,13,14) .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 301.13 . Its InChI Code is 1S/C11H12INO/c12-9-3-1-8(2-4-9)7-11(14)13-10-5-6-10/h1-4,10H,5-7H2,(H,13,14) .

Scientific Research Applications

Bioactive Metabolite Formation

N-cyclopropyl-2-(4-iodophenoxy)acetamide, following deacetylation to its primary amine, is involved in the formation of potent bioactive metabolites. For instance, acetaminophen, after being transformed into its primary amine, conjugates with arachidonic acid in the brain and spinal cord to form N-arachidonoylphenolamine (AM404), a potent TRPV1 agonist. This process is catalyzed by fatty acid amide hydrolase and indicates a novel pathway for drug metabolism with implications in pain and thermoregulatory pathways (Högestätt et al., 2005).

Anti-Arthritic and Anti-Inflammatory Activity

Studies demonstrate the anti-arthritic and anti-inflammatory activities of compounds related to this compound. For instance, N-(2-hydroxy phenyl) acetamide showcased promising anti-arthritic properties in an adjuvant-induced arthritis model in Sprague Dawley rats, reducing pro-inflammatory cytokines and oxidative stress markers, hinting at the therapeutic potential of related compounds in treating inflammatory conditions (Jawed et al., 2010).

Anticonvulsant Activities

Functionalized derivatives of this compound have shown significant protection against seizures. Studies on substituted N-benzyl 2-acetamidoacetamides indicate that the 2-acetamido moiety plays a crucial role in anticonvulsant activity, offering insights into new therapeutic agents for seizure control (Choi et al., 1996).

Immunopotentiator Activity

Certain derivatives of this compound exhibit immunorestorative characteristics. Compounds like N-(4-[(4-fluorophenyl)sulfonyl]phenyl)acetamide have shown to enhance cytolytic T-lymphocyte response, demonstrating potential as immunopotentiators in treatments targeting weak antigens or in restoring immunocompromised conditions (Wang et al., 1988).

Modulation of Cytochrome P450 Enzymes

Compounds structurally related to this compound, such as alachlor, have been shown to induce specific cytochrome P450 isoforms. Alachlor selectively induces cytochrome P450 isoforms of the CYP1A and CYP2B subfamilies in rat liver microsomes, providing insights into the metabolic processes and toxicity of certain herbicides (Hanioka et al., 2002).

Safety and Hazards

The safety data sheet for “N-cyclopropyl-2-(4-iodophenoxy)acetamide” indicates that it is intended for scientific research and development only . Further safety information can be found in the MSDS .

properties

IUPAC Name

N-cyclopropyl-2-(4-iodophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO2/c12-8-1-5-10(6-2-8)15-7-11(14)13-9-3-4-9/h1-2,5-6,9H,3-4,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRWPOQVZIBABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)COC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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